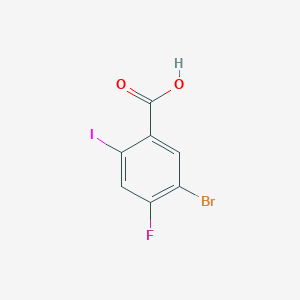

5-Bromo-4-fluoro-2-iodobenzoic acid

Übersicht

Beschreibung

5-Bromo-4-fluoro-2-iodobenzoic acid is a chemical compound with the CAS number 1807757-08-9 . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .

Synthesis Analysis

The synthesis of similar compounds, such as 2-Iodobenzoic acid, can be achieved by a Sandmeyer reaction: the diazotization of anthranilic acid followed by a reaction with iodide . Another method involves the use of Oxone® in aqueous solution under mild conditions at room temperature .Molecular Structure Analysis

The molecular weight of this compound is 344.91 . The InChI code is 1S/C7H3BrFIO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,(H,11,12), and the InChI key is JKNWCJQYQUBDFL-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen

Environmental and Biological Applications

Dehalogenation and Microbial Degradation

One significant application of halogenated benzoic acids, such as 5-Bromo-4-fluoro-2-iodobenzoic acid, involves the study of microbial degradation processes. For instance, Alcaligenes denitrificans NTB-1 can utilize halogenated benzoates as carbon sources, releasing halide ions through hydrolytic dehalogenation. This process is crucial for understanding the environmental fate of halogenated organic compounds and their biodegradation. Such research can help in bioremediation strategies to clean up contaminated environments (van den Tweel, Kok, & de Bont, 1987).

Fluorometric Detection in Biological Research

Halogenated benzoic acids are also pivotal in developing fluorometric methods for detecting nucleic acid synthesis. For example, the incorporation of 5-bromodeoxyuridine (BrdU) into DNA, detectable by specific fluorometric techniques, illustrates the broader utility of halogenated compounds in molecular biology research. This application is essential for studying cell proliferation, DNA replication, and repair mechanisms (Latt, 1977).

Synthetic Chemistry and Material Science

Synthetic Intermediate in Pharmaceutical Industry

Halogenated benzoic acids serve as valuable intermediates in synthesizing various pharmaceuticals and materials. The development of continuous microflow processes for synthesizing compounds like 2,4,5-trifluorobenzoic acid demonstrates the importance of such halogenated benzoic acids in advancing synthetic methodologies. These processes offer enhanced efficiency, yield, and purity for compounds with significant applications in pharmaceuticals and material science (Deng et al., 2015).

SuFEx Clickable Reagent for Material Synthesis

The development of new SuFEx (Sulfur(VI) Fluoride Exchange) clickable reagents, such as 1-bromoethene-1-sulfonyl fluoride, highlights the role of halogenated benzoic acids in material science. These reagents enable the regioselective construction of sulfonylfluoro isoxazoles, showcasing the application of halogenated benzoic acids in synthesizing novel materials with potential uses in various industries (Leng & Qin, 2018).

Safety and Hazards

This compound is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) according to regulation (EC) No 1272/2008 [CLP] and amendments . Precautionary measures include using only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, wearing protective gloves, clothing, eye protection, and face protection, and washing all exposed external body areas thoroughly after handling .

Wirkmechanismus

Target of Action

Benzoic acid derivatives are generally known to interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It’s known that halogenated benzoic acids can participate in various chemical reactions, such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the molecular structure of the target, thereby altering its function.

Eigenschaften

IUPAC Name |

5-bromo-4-fluoro-2-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFIO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKNWCJQYQUBDFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)acetamide](/img/structure/B2832895.png)

![4-(5,6,7,8-Tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)aniline](/img/structure/B2832896.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(2-hydroxyethoxy)ethyl)oxalamide](/img/structure/B2832900.png)

![N-(3-bromophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2832901.png)

![3,5-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2832902.png)

![2-Morpholinobenzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate](/img/structure/B2832905.png)

![4,7,7-Trimethyl-1-oxaspiro[2.5]octane](/img/structure/B2832907.png)

![2-hydroxy-N-(3-hydroxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2832909.png)

![(4-methylthiophen-2-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2832911.png)

![N-(2-Methylpropyl)-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2832912.png)